molecular formula C20H18ClN3O4 B4227411 N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B4227411
M. Wt: 399.8 g/mol
InChI Key: SAGKLNSSYNPQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a benzohydrazide derivative featuring a 2,5-dioxopyrrolidin-3-yl core substituted with a 4-methylphenyl group and an acetylated hydrazide moiety. Its structural complexity arises from the interplay of electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-12-7-9-14(10-8-12)23-18(26)11-17(20(23)28)24(13(2)25)22-19(27)15-5-3-4-6-16(15)21/h3-10,17H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKLNSSYNPQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C(=O)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-chloro-N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide typically involves multiple steps, starting with the preparation of the benzohydrazide core. This is followed by the introduction of the pyrrolidinyl ring and the acetyl and chloro groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-chloro-N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-acetyl-2-chloro-N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-2-chloro-N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzohydrazide Derivatives

Compound Name Core Structure Substituents on Aromatic Ring Acyl Group Pyrrolidinone Substitution Molecular Weight (g/mol)
Target Compound Benzohydrazide 2-chloro Acetyl 1-(4-methylphenyl) ~395.8*
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide Benzohydrazide 2-methoxy Phenylcarbonyl 1-(2-chlorophenyl) 473.31
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide Pyridine-3-carbohydrazide N/A (pyridine core) N/A 1-(4-methoxyphenyl) 340.33
N'-(4-chlorobenzoyl)-2-(quinolin-2-ylsulfanyl)acetohydrazide Benzohydrazide N/A 4-chlorobenzoyl N/A ~450.8*

*Calculated based on molecular formula.

Key Observations:

Aromatic Substituents : The target compound’s 2-chloro group contrasts with analogs featuring methoxy (electron-donating) or pyridine (aromatic heterocycle) groups. Chloro substituents may enhance electrophilic interactions in enzyme binding .

Pyrrolidinone Substitution: The 4-methylphenyl group in the target compound differs from 2-chlorophenyl or 4-methoxyphenyl in analogs, affecting hydrophobic interactions and metabolic stability .

Key Insights:
  • The target compound’s biological activity remains uncharacterized in the provided evidence.
  • Substitution patterns influence activity: Electron-withdrawing groups (e.g., chloro) may enhance binding affinity compared to methoxy or methyl groups .

Physicochemical Properties

Solubility and Stability:

  • The analog N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide exhibits a water solubility of 39.3 µg/mL at pH 7.4 . The target compound’s chloro and acetyl groups likely reduce solubility due to increased hydrophobicity.
  • Stability may be influenced by the 2,5-dioxopyrrolidinone core, which is prone to hydrolysis under acidic or basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Reactant of Route 2
N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.